![molecular formula C9H18N2 B2580937 N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 102312-28-7](/img/structure/B2580937.png)
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine” is a chemical compound with the CAS Number: 102312-28-7 . It has a molecular weight of 154.26 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 154.25 g/mol . The compound has a XLogP3-AA value of 1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 147 .
科学的研究の応用
Synthesis of Pharmaceutically Relevant Frameworks
Research by Sakai, Ridder, and Hartwig (2006) illustrates the use of primary aromatic amines, benzylic amines, and beta-phenethylamines in the production of pharmaceutically relevant tropene frameworks, such as 8-azabicyclo[3.2.1]octene. This process involves a palladium-catalyzed hydroamination of cycloheptatriene, highlighting the significance of N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine in pharmaceutical chemistry (Sakai, Ridder, & Hartwig, 2006).
Development of Conformationally Rigid Analogues
Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-amino-adipic acid, showcasing the application of the 8-azabicyclo[3.2.1]octane skeleton. This work demonstrates the adaptability of this compound in creating structurally specific analogues for chemical research (Kubyshkin et al., 2009).
Azabicycloalkanes in Analgetics and Antagonist Research
A study by Takeda et al. (1977) on 1-phenyl-6-azabicyclo[3.2.1]octanes provides insights into the structure-activity relationships of these compounds, particularly in the context of analgesic and narcotic antagonist activities. This research underscores the importance of this compound in medicinal chemistry (Takeda et al., 1977).
Aminocarbonylation Reactions in Chemistry
Research by Kollár et al. (2021) explores the aminocarbonylation of alkenyl and (hetero)aryl iodides using tropane-based amines like 8-azabicyclo[3.2.1]octan-3-one. The study demonstrates the utility of this compound in forming N-acylnortropane derivatives, important in biological and chemical research (Kollár et al., 2021).
Development of Azabicyclic Amines and Nicotinic Acetylcholine Receptor Activity
Walker et al. (2008) designed and synthesized new azabicyclic amines, including variants of 8-azabicyclo[3.2.1]octane, to investigate α7 nicotinic acetylcholine receptor activity. This highlights the compound's role in neuropharmacological research and drug discovery (Walker et al., 2008).
Safety and Hazards
作用機序
Target of Action
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities
Mode of Action
The mode of action of N,8-dimethyl-8-azabicyclo[32It is known that tropane alkaloids, to which this compound belongs, exhibit a variety of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by N,8-dimethyl-8-azabicyclo[32Tropane alkaloids, the family to which this compound belongs, are known to interact with various biochemical pathways .
Result of Action
The specific molecular and cellular effects of N,8-dimethyl-8-azabicyclo[32It is known that compounds in the tropane alkaloid family exhibit a variety of biological activities .
特性
IUPAC Name |
N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-10-7-5-8-3-4-9(6-7)11(8)2/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJGCHLBFCBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCC(C1)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)
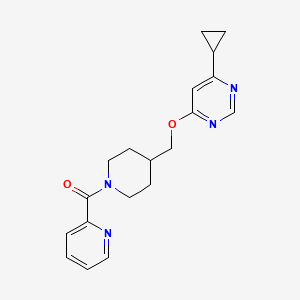
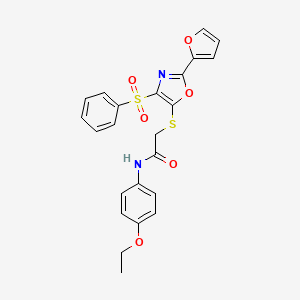
![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)
![4-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2580861.png)
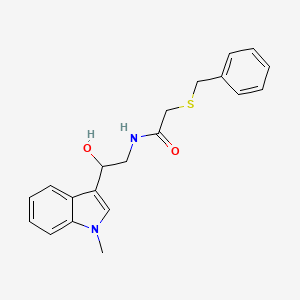
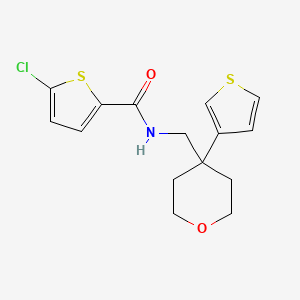
![1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone](/img/structure/B2580866.png)
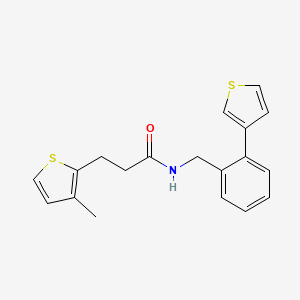
![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2580869.png)
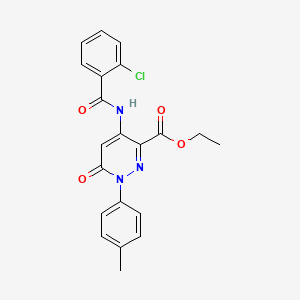
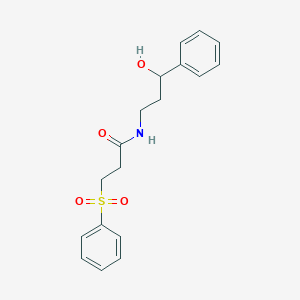
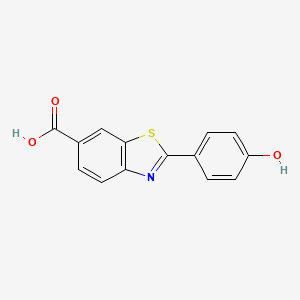
![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)